Golcadomide hydrochloride

Description

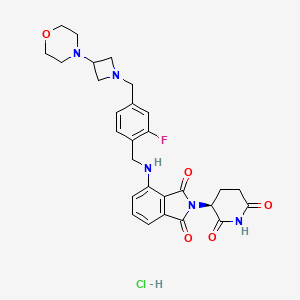

Structure

3D Structure of Parent

Properties

CAS No. |

2639939-36-7 |

|---|---|

Molecular Formula |

C28H31ClFN5O5 |

Molecular Weight |

572.0 g/mol |

IUPAC Name |

2-[(3S)-2,6-dioxopiperidin-3-yl]-4-[[2-fluoro-4-[(3-morpholin-4-ylazetidin-1-yl)methyl]phenyl]methylamino]isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C28H30FN5O5.ClH/c29-21-12-17(14-32-15-19(16-32)33-8-10-39-11-9-33)4-5-18(21)13-30-22-3-1-2-20-25(22)28(38)34(27(20)37)23-6-7-24(35)31-26(23)36;/h1-5,12,19,23,30H,6-11,13-16H2,(H,31,35,36);1H/t23-;/m0./s1 |

InChI Key |

GPLAJWRFGHEJAX-BQAIUKQQSA-N |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F.Cl |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F.Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Golcadomide Hydrochloride

Interaction with the CRL4CRBN E3 Ubiquitin Ligase Complex

Golcadomide (B10831497) acts as a "molecular glue," a small molecule that facilitates a new interaction between two proteins that would not typically bind together. medchemexpress.compatsnap.com In this case, it brings together the E3 ubiquitin ligase complex and specific target proteins. medchemexpress.com

Direct Binding to Cereblon (CRBN)

The primary molecular target of golcadomide is cereblon (CRBN), which serves as the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). medchemexpress.comcancer.govpracticingclinicians.com Golcadomide binds directly to the thalidomide-binding domain of CRBN. biorxiv.org This binding is characterized by a high affinity, which is a key feature distinguishing it from earlier generations of immunomodulatory drugs (IMiDs). bmsclinicaltrials.comercongressi.it The binding of golcadomide to CRBN induces a conformational change in the protein, shifting it from an "open" to a "closed" and more active state. practicingclinicians.comtandfonline.com This altered conformation is more efficient at recruiting target proteins for degradation. practicingclinicians.comresearchgate.net

Recent structural studies have revealed that next-generation IMiDs like golcadomide can also bind to an additional site on the target protein, further enhancing the stability of the complex. biorxiv.org

Ligand-Induced Neosubstrate Recruitment

By binding to and altering the conformation of CRBN, golcadomide creates a new surface on the E3 ligase complex. biorxiv.orgercongressi.it This new interface is specifically recognized by proteins that are not the natural substrates of CRBN, termed "neosubstrates." medchemexpress.combiorxiv.org Golcadomide effectively "glues" these neosubstrates to the CRL4CRBN complex, marking them for destruction. biorxiv.org

Ubiquitin-Mediated Proteasomal Degradation of Target Proteins

Once the neosubstrate is brought into proximity with the CRL4CRBN complex by golcadomide, the E3 ligase machinery is activated. medchemexpress.commedchemexpress.compracticingclinicians.combiorxiv.org

Selective Degradation of Ikaros (IKZF1) and Aiolos (IKZF3) Transcription Factors

The principal neosubstrates targeted by golcadomide are the lymphoid transcription factors Ikaros (encoded by the IKZF1 gene) and Aiolos (encoded by the IKZF3 gene). medchemexpress.commedchemexpress.compracticingclinicians.combiorxiv.orgtandfonline.comdrugbank.com These zinc-finger proteins are critical for the development and differentiation of hematopoietic cells and are highly expressed in various B-cell malignancies. tandfonline.com

The CRL4CRBN complex, with golcadomide bound, polyubiquitinates Ikaros and Aiolos. practicingclinicians.combiorxiv.org This process involves the attachment of multiple ubiquitin molecules to the target proteins. This polyubiquitin (B1169507) chain acts as a signal for the cell's waste disposal system, the proteasome, to recognize and degrade the tagged proteins. medchemexpress.comcancer.gov Preclinical studies have shown that golcadomide leads to a rapid and profound degradation of Ikaros and Aiolos. practicingclinicians.comashpublications.org For instance, in one study, golcadomide treatment reduced Ikaros levels by over 80%. bms.com

| Molecule | Primary Target | Key Neosubstrates | Mechanism |

|---|---|---|---|

| Golcadomide Hydrochloride | Cereblon (CRBN) | Ikaros (IKZF1), Aiolos (IKZF3) | Induces ubiquitination and proteasomal degradation |

Impact on Downstream Oncogenic Signaling Pathways (e.g., E2F signaling)

The degradation of Ikaros and Aiolos has significant downstream consequences on oncogenic signaling pathways. Ikaros and Aiolos are known to act as transcriptional repressors for a variety of genes. tandfonline.comresearchgate.net Their degradation leads to the reactivation of these repressed genes. researchgate.net

Furthermore, research has shown a link between the degradation of Ikaros/Aiolos and the downregulation of pathways crucial for cancer cell proliferation, such as the E2F signaling pathway. ashpublications.org Studies combining golcadomide with other agents have demonstrated a synergistic effect in inhibiting E2F target genes. ashpublications.orglarvol.com This inhibition correlates with cell cycle arrest and a reduction in the levels of key oncogenic proteins like c-MYC. medchemexpress.comashpublications.org

Cellular Consequences of this compound Activity

The molecular events initiated by golcadomide translate into significant cellular effects, contributing to its antitumor activity. medchemexpress.comtandfonline.comashpublications.org

The degradation of Ikaros and Aiolos has a direct cytotoxic effect on lymphoma cells, leading to the induction of apoptosis (programmed cell death). bmsclinicaltrials.comhealthtree.orgresearchgate.net This is evidenced by the activation of caspases and the cleavage of PARP1, key markers of apoptosis. medchemexpress.com

In addition to its direct tumor cell-killing effects, the degradation of Ikaros and Aiolos, which are transcriptional repressors in T-cells, leads to immunostimulatory effects. cancer.govashpublications.org This includes the activation of T-cells and Natural Killer (NK) cells, and an increase in the production of immune-stimulating cytokines like IL-2. medchemexpress.comashpublications.org This dual mechanism of direct antitumor activity and immune system activation is a hallmark of golcadomide's action. researchgate.netresearchgate.net

| Cellular Process | Effect of Golcadomide | Underlying Mechanism |

|---|---|---|

| Apoptosis | Increased in tumor cells | Degradation of anti-apoptotic factors Ikaros and Aiolos |

| Cell Cycle | G1 arrest | Inhibition of E2F signaling pathway |

| Immune Response | T-cell and NK-cell activation | Degradation of Ikaros and Aiolos, leading to cytokine release |

Induction of Apoptosis in Malignant B Cells

A primary tumor-intrinsic mechanism of golcadomide is the direct induction of apoptosis, or programmed cell death, in malignant B-lymphocytes. bmsclinicaltrials.comashpublications.org This process is a direct consequence of the degradation of the transcription factors Ikaros and Aiolos. ashpublications.orgdelveinsight.com These factors are critical for the survival of various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and multiple myeloma. bmsclinicaltrials.commedkoo.com

Stimulation of Immune Effector Cells (T Cells and Natural Killer Cells)

In addition to its direct effects on tumor cells, golcadomide possesses significant immunomodulatory properties, primarily through the stimulation of immune effector cells. bmsclinicaltrials.comcancer.gov This action also stems from the degradation of Ikaros and Aiolos, which act as transcriptional repressors within T cells. cancer.gov Their removal leads to the activation of T lymphocytes and Natural Killer (NK) cells. cancer.govashpublications.orgbms.com

The stimulation of the immune system by golcadomide manifests in several ways:

T Cell Activation and Proliferation: Golcadomide treatment leads to changes in T cell phenotypes in peripheral blood, including cellular activation and increased proliferation. ashpublications.org

Enhanced Effector Function: The drug promotes an increase in T effector memory cells while causing a decrease in naive T cells. ashpublications.org

Cytokine Production: The activation of effector cells is associated with an increase in the production of cytokines that can help coordinate an anti-tumor immune response. ercongressi.it

This dual mechanism of direct tumor cell killing and immune system activation makes golcadomide a potent therapeutic agent. bmsclinicaltrials.com The ability to stimulate T and NK cells is crucial for establishing a durable anti-lymphoma response. bms.com

Inhibition of Tumor Cell Proliferation

Golcadomide effectively inhibits the proliferation of malignant B-cells. cancer.gov This antiproliferative effect is intrinsically linked to the degradation of Ikaros and Aiolos, which downregulates the activity of other proteins essential for the growth and division of cancer cells. bmsclinicaltrials.comcancer.gov By targeting these key drivers of lymphoma cell growth, golcadomide halts the cell cycle and prevents tumor expansion. bmsclinicaltrials.com

Preclinical research has validated this mechanism. In xenograft models of B-cell lymphoma, golcadomide monotherapy resulted in modest inhibition of tumor growth. medchemexpress.com This antiproliferative activity is a cornerstone of the drug's therapeutic potential in B-cell malignancies. ashpublications.orgdelveinsight.com

Table 2: Cellular Effects of Golcadomide

| Cellular Process | Affected Cell Type | Outcome | References |

|---|---|---|---|

| Apoptosis | Malignant B Cells (e.g., Lymphoma, Myeloma) | Induction of programmed cell death. | bmsclinicaltrials.comashpublications.orgdelveinsight.com |

| Immune Stimulation | T Cells, Natural Killer (NK) Cells | Increased activation, proliferation, and effector function. | bmsclinicaltrials.comcancer.govashpublications.orgbms.com |

| Proliferation | Malignant B Cells | Inhibition of cell growth and division. | bmsclinicaltrials.comcancer.govmedchemexpress.com |

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Golcadomide | |

| Rituximab (B1143277) | |

| CC-99282 | |

| Ikaros | |

| Aiolos |

Preclinical Pharmacological and Biological Investigations of Golcadomide Hydrochloride

In Vitro Studies of Golcadomide (B10831497) Hydrochloride Efficacy

Assessment of Potent Antitumor Activity in B-Cell Malignancy Cell Lines (e.g., Multiple Myeloma, Diffuse Large B-cell Lymphoma)

Golcadomide has demonstrated potent antiproliferative activity across a range of B-cell malignancy cell lines. In preclinical models of diffuse large B-cell lymphoma (DLBCL), Golcadomide has shown more profound cell-autonomous activity compared to earlier generation immunomodulatory agents. researchgate.net

In studies involving chronic lymphocytic leukemia (CLL), Golcadomide exhibited potent in vitro antiproliferative effects in 6 out of 10 CLL cell lines, including those with high-risk features. Furthermore, it effectively inhibited the proliferation of stimulated CLL cells and induced apoptosis in all evaluated primary patient samples within a co-culture system designed to mimic the lymph node microenvironment. This activity was observed irrespective of IGHV mutation status or other chromosomal characteristics. Cell cycle analysis in patient samples treated with Golcadomide confirmed a dose-dependent reduction in the fraction of cells in the S phase.

Table 1: In Vitro Antiproliferative Activity of Golcadomide in Chronic Lymphocytic Leukemia (CLL)

| Cell Type | Activity | IC₅₀ Range |

|---|---|---|

| CLL Cell Lines | Antiproliferative | 1-20 nM |

| Primary CLL Patient Samples | Inhibition of proliferation and induction of apoptosis | Low to sub-nanomolar |

Quantitative Evaluation of Protein Degradation Potency (e.g., DC₅₀ values for IKZF1 and IKZF3)

A primary mechanism of Golcadomide's antitumor effect is the targeted degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). guidetopharmacology.orgmdpi.com Golcadomide has been shown to induce potent and rapid degradation of these substrates. researchgate.net In preclinical models, this degradation has been demonstrated to be more pronounced compared to earlier immunomodulatory agents. While specific DC₅₀ values for Golcadomide are not consistently reported in publicly available literature, the profound degradation of its target proteins is a key characteristic. Studies have demonstrated that Golcadomide leads to the degradation of Ikaros and Aiolos in tumor cells and T cells from CLL patient samples.

Table 2: Protein Degradation Potency of Golcadomide

| Target Protein | Activity |

|---|---|

| Ikaros (IKZF1) | Potent degradation in preclinical models and patient samples |

| Aiolos (IKZF3) | Potent degradation in preclinical models and patient samples |

Characterization of Immune Modulation in Cell Culture Systems

In addition to its direct tumoricidal effects, Golcadomide demonstrates significant immunomodulatory activity. In vitro studies have shown that Golcadomide treatment leads to the activation of T cells and Natural Killer (NK) cells. bmsclinicaltrials.com In co-cultures of peripheral blood mononuclear cells from CLL patients with CD40L-expressing fibroblasts, Golcadomide increased both T-cell numbers and their activation markers. This immune stimulation is a result of the degradation of Ikaros and Aiolos in immune cells. The combination of Golcadomide with the anti-CD20 antibody rituximab (B1143277) has been shown to enhance macrophage-mediated phagocytosis, antibody-dependent cellular cytotoxicity (ADCC), and antibody-dependent cellular phagocytosis (ADCP) in lymphoma cell lines. researchgate.net

In Vivo Preclinical Models for Golcadomide Hydrochloride Research

Efficacy in Relevant Animal Models of Hematologic Malignancies

The antitumor activity of Golcadomide has been evaluated in various in vivo preclinical models of hematologic cancers. In a novel mouse model engineered to express human cereblon (huCRBN), which is necessary for the activity of CELMoDs, Golcadomide treatment led to a progressive decrease in naive and memory B-cell subsets in all lymphoid tissues.

In a preclinical mouse model of follicular lymphoma (the KBC model), mice treated with Golcadomide showed a decrease in memory-like B-cell subsets. Furthermore, in an adoptive transfer mouse model of DLBCL (Eµ-myc/hCRBN), spleens from mice treated with Golcadomide contained fewer tumor cells compared to those from vehicle-treated mice.

Pharmacodynamic Biomarker Assessment in Preclinical Models

Pharmacodynamic studies in preclinical models have confirmed the on-target activity of Golcadomide. In the huCRBN mouse model, treatment with Golcadomide resulted in the rapid degradation of IKZF1 and, to a lesser extent, IKZF3 in all splenic B and T cell subsets within 6 hours of administration.

Clinical studies have built upon these preclinical findings, showing that steady-state levels of Golcadomide reduced Ikaros by over 80% in patients. bms.com This level of target degradation is predicted to be optimal for both tumor cell killing and the stimulation of T and NK cells. bms.com The reduction in Ikaros levels was substantial, with a median decrease of 83-87% observed in T cells by day 7 of the first cycle of treatment. These pharmacodynamic effects underscore the potent and sustained activity of Golcadomide in vivo.

Table 3: Pharmacodynamic Biomarker Assessment of Golcadomide

| Biomarker | Finding |

|---|---|

| Ikaros (IKZF1) Degradation | >80% reduction in Ikaros at steady-state levels in patients |

| Ikaros (IKZF1) Degradation in T-cells | 83-87% median decrease by C1D7 |

| Immune Cell Phenotype Changes | Increase in T and NK cell activation, shift to effector memory T-cells |

Investigation of Enhanced Lymphoid Organ Distribution

Golcadomide (also known as CC-99282) is a novel, oral Cereblon E3 ligase modulator (CELMoD) agent designed specifically for the treatment of lymphomas. bmsclinicaltrials.comresearchgate.net A key aspect of its design was to ensure efficient absorption and deep tissue distribution to optimize its activity in lymphoma lesions. researchgate.net Preclinical studies have confirmed that Golcadomide possesses a robust distribution profile that preferentially targets lymphoid organs. researchgate.netresearchgate.net This enhanced distribution to target tissues is considered a significant advantage of the compound. bmsclinicaltrials.comnih.gov

Investigations into its pharmacokinetic properties revealed that the design intent for deep tissue distribution and prolonged exposure was successful. researchgate.net Preclinical data from studies in rats demonstrated a favorable tissue-to-plasma concentration ratio, indicating that the compound accumulates in lymphoid tissues. portico.org Specifically, at a 10 mg/kg dose in rats, the tissue/plasma Area Under the Curve (AUC) ratio was significantly higher in the spleen and lymph nodes compared to plasma. portico.org This characteristic is crucial for a drug developed to treat hematologic malignancies that reside and proliferate in these specific anatomical sites. bmsclinicaltrials.comresearchgate.net The strategy to optimize for robust tissue distribution was guided by both phenotypic data from diffuse large B-cell lymphoma cells and protein degradation data. morressier.com

Table 1: Golcadomide Tissue to Plasma Distribution Ratio in Rats

| Tissue | Tissue/Plasma AUC Ratio (at 10 mg/kg) |

| Spleen | 3.9 |

| Lymph Nodes | 2.3 |

| Data sourced from a preclinical study in rats. portico.org |

Blood-Brain Barrier Penetration Studies of this compound

A significant challenge in treating lymphomas that affect the central nervous system (CNS) is the ability of a therapeutic agent to cross the blood-brain barrier (BBB). larvol.comnih.gov Preclinical development of Golcadomide included a strategic focus on optimizing for CNS penetration. morressier.com

Subsequent preclinical studies have successfully demonstrated that Golcadomide can effectively cross the blood-brain barrier. bmsclinicaltrials.comportico.org Evidence for this capability comes from its demonstrated antitumor activity in an intracranial xenograft model of lymphoma. researchgate.net In a specific preclinical model using a CNS lymphoma cell line (OCI-Ly10), Golcadomide treatment resulted in a significant reduction in tumor growth and improved survival outcomes. portico.org This activity was observed alongside robust tissue distribution and confirmation of effective BBB crossing, highlighting its potential for treating CNS-related malignancies. portico.org

Drug Discovery and Optimization of Cereblon E3 Ligase Modulators

Structure-Activity Relationship (SAR) Studies for Golcadomide (B10831497) Hydrochloride

The design of Golcadomide hydrochloride is a result of extensive structure-activity relationship (SAR) studies aimed at optimizing the molecular glue properties of the thalidomide scaffold. guidetopharmacology.org As a novel CELMoD agent, Golcadomide was purposefully designed to improve upon the efficacy of classic IMiDs by enhancing its binding affinity and specificity to cereblon. bmsclinicaltrials.com This optimization leads to a more efficient and rapid degradation of target proteins. bmsclinicaltrials.com

Preclinical studies have demonstrated that Golcadomide possesses an improved substrate degradation profile when compared to other agents that also degrade Ikaros and Aiolos, such as lenalidomide and iberdomide (B608038). researchgate.net This enhanced activity translates to potent antiproliferative and apoptotic effects in various lymphoma models. researchgate.net The chemical structure of Golcadomide, a derivative of thalidomide, was systematically modified to achieve superior pro-apoptotic and anti-proliferative activities while also augmenting immunomodulatory functions. guidetopharmacology.orgresearchgate.net These structural modifications are crucial for its enhanced tumoricidal activity observed in preclinical lymphoma models. researcher.life The specific chemical moieties added to the core structure increase its affinity for cereblon, which is key to its potent and selective degradation of IKZF1 and IKZF3. medchemexpress.comresearchgate.net In preclinical models, Golcadomide demonstrated sub-nanomolar 50% degradation concentration (DC₅₀) values for these targets in multiple myeloma and diffuse large B-cell lymphoma cell lines. medkoo.com

Table 1: Preclinical Degradation Profile of Golcadomide

| Cell Line Type | Target Protein | Typical DC₅₀ (nM) |

|---|---|---|

| Multiple Myeloma | IKZF1 | 0.2–0.5 |

| Multiple Myeloma | IKZF3 | 0.2–0.5 |

| Diffuse Large B-cell Lymphoma | IKZF1 | 0.2–0.5 |

This table contains interactive data. The data is based on preclinical studies. medkoo.com

Challenges in Selectivity Profiling of CELMoD Agents

A primary obstacle in the development of CELMoD agents is achieving a precise selectivity profile. nih.gov These molecular glues can induce the degradation of not only the intended therapeutic targets but also other proteins, known as neosubstrates. acs.org Managing this selectivity is complicated by the nature of the ternary complex formed by the drug, cereblon, and the substrate protein. nih.govpatsnap.com

One of the significant challenges in designing CRBN-modulating compounds is controlling the degradation of common neosubstrates such as GSPT1, CK1α, and SALL4, in addition to the desired targets like Ikaros and Aiolos. nih.govacs.org The degradation of these unintended targets can lead to off-target effects. digitellinc.com Unlike traditional small molecule inhibitors where potency and selectivity can be more straightforwardly optimized, minimizing the degradation of these off-target neosubstrates is complex. nih.govpatsnap.com This difficulty arises because the standard principles of medicinal chemistry, such as optimizing hydrogen bond formation, are less predictive for the efficiency and selectivity of degradation mediated by molecular glues. nih.govacs.org All these common neosubstrates share a structural feature known as a canonical G-motif, which is recognized by the CELMoD-cereblon complex, further complicating the achievement of selective degradation. digitellinc.com

The degradation of a target protein is contingent upon the formation of a stable ternary complex consisting of the CELMoD agent, the CRBN E3 ligase, and the neosubstrate. nih.govacs.org The dynamics of this complex, including its stability and the conformational changes induced by the molecular glue, are critical determinants of degradation efficiency and selectivity. nih.govelifesciences.org The interactions within this three-part complex are intricate, and minor changes in the molecular glue's structure can significantly alter which proteins are recruited and degraded. digitellinc.comacs.org The dynamic nature of the ternary complex means that a static picture, such as one from X-ray crystallography, may not fully represent the interactions governing degradation. nih.gov Understanding these dynamics is crucial for rationally designing CELMoDs that favor the degradation of therapeutic targets over undesired neosubstrates. digitellinc.comnih.gov

Computational and Rational Design Approaches for Enhanced CELMoD Development

To overcome the challenges in CELMoD development, researchers are increasingly turning to computational and rational design strategies. biorxiv.orgnih.gov These approaches aim to provide a more profound understanding of the molecular interactions driving degradation, paving the way for the creation of more selective and effective therapies. digitellinc.comacs.org

The limitations of traditional medicinal chemistry principles in predicting degradation efficiency have necessitated the development of new strategies. nih.govpatsnap.com Modern approaches integrate computational modeling, such as induced-fit docking and molecular dynamics simulations, with biological assay data to investigate the structural determinants of degradation. digitellinc.comnih.gov These computational techniques help to characterize the conformational flexibility of the molecular glue and key protein residues within the ternary complex. digitellinc.com By creating "interaction-fingerprints," researchers can identify specific structural motifs and interactions that are critical for selective protein targeting. digitellinc.com This deeper understanding of the molecular glue mechanism provides a framework for the rational design of next-generation CELMoDs, moving beyond serendipitous discovery to a more predictable and controlled development process. digitellinc.comacs.org

Table of Mentioned Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | CC-99282, Golcadomide |

| Thalidomide | |

| Lenalidomide | |

| Pomalidomide | |

| Iberdomide | |

| Mezigdomide | CC-92480 |

| Avadomide | CC-122 |

| (R)-CR8 | |

| BI-3802 | |

| CFT7455 | |

| DKY709 | |

| BWA-6047 | |

| JP-2-217 | |

| VPC-14228 | |

| Ribociclib | |

| EST1027 | |

| Roscovitine | |

| DS50 | |

| dBETx | |

| MZ1 | |

| MZ2 |

Therapeutic Research Landscape for Golcadomide Hydrochloride

Investigation in Non-Hodgkin Lymphoma Subtypespharmaceutical-technology.comdrugs.compharmaceutical-technology.com

Golcadomide (B10831497) hydrochloride is under active clinical development for the treatment of relapsed or refractory non-Hodgkin lymphoma (NHL). pharmaceutical-technology.com Early phase studies have shown that golcadomide has a manageable safety profile and demonstrates promising clinical activity as a monotherapy in this patient population. confex.com

Diffuse Large B-cell Lymphoma (DLBCL) Researchpharmaceutical-technology.comdrugs.compharmaceutical-technology.comconfex.combmsclinicaltrials.compharmaceutical-technology.compharmaceutical-technology.combiopharma-asia.comucsf.eduresearchgate.netpharmacytimes.comucsf.educlinicaltrials.govdelveinsight.com

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma. bms.com Up to 40% of patients with DLBCL may relapse after initial standard chemo-immunotherapy, highlighting the need for new treatment options. confex.com Golcadomide is being investigated in combination with standard therapies for both newly diagnosed and previously treated patients. drugs.comonclive.com

A key study, the Phase 1b CC-220-DLBCL-001 trial, is evaluating golcadomide in combination with the standard R-CHOP regimen (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) in patients with previously untreated aggressive B-cell lymphoma. confex.combms.comonclive.com In the dose expansion phase of this study, patients were randomized to receive one of two dose levels of golcadomide plus R-CHOP for six cycles. biopharma-asia.combms.com

| Efficacy Endpoint | Overall Population | 0.4 mg Golcadomide Arm (DL1) | 0.2 mg Golcadomide Arm (DL-1) |

|---|---|---|---|

| Overall Response Rate (ORR) | 84.5% | 88% | 82% |

| Complete Metabolic Response (CMR) | - | 87.9% | 63.6% |

| Minimal Residual Disease (MRD) Negativity | - | 93% | 70% |

Follicular Lymphoma (FL) Researchpharmaceutical-technology.comdrugs.compharmaceutical-technology.comconfex.combmsclinicaltrials.compharmaceutical-technology.combiopharma-asia.comucsf.eduucsf.eduveeva.com

Golcadomide is also being evaluated for the treatment of follicular lymphoma (FL), another common type of non-Hodgkin lymphoma. pharmaceutical-technology.com The GOLSEEK-2 study, a Phase 2 randomized trial, is designed to assess the efficacy and safety of golcadomide combined with rituximab (B1143277) in patients with newly diagnosed advanced-stage FL. drugs.comucsf.edu

For patients with relapsed or refractory FL, the GOLSEEK-4 study, a Phase 3 multicenter, randomized trial, is comparing the efficacy and safety of golcadomide plus rituximab against the investigator's choice of therapy. ucsf.edu This study is for patients who have received at least one prior line of systemic therapy. ucsf.edu

Updated data from the Phase 1/2 CC-99282-NHL-001 study in R/R FL patients showed that the combination of golcadomide with rituximab resulted in a complete response rate of 63% at the 0.4 mg dose, with durable responses seen across high-risk patient groups. pharmacytimes.com

Primary Mediastinal B-cell Lymphoma Investigationspharmaceutical-technology.comdrugs.compharmaceutical-technology.com

Golcadomide hydrochloride is currently in Phase 1 clinical development for the treatment of Primary Mediastinal B-cell Lymphoma. pharmaceutical-technology.compharmaceutical-technology.com Specific research findings from clinical trials focused solely on this subtype are not yet widely published.

Marginal Zone B-cell Lymphoma Researchpharmaceutical-technology.comdrugs.compharmaceutical-technology.com

The development of this compound includes its investigation for the treatment of marginal zone B-cell lymphoma. pharmaceutical-technology.com It is listed as a target indication in ongoing clinical development programs. pharmaceutical-technology.compharmaceutical-technology.com

Unspecified B-cell Lymphomas Researchpharmaceutical-technology.comdrugs.compharmaceutical-technology.com

This compound is also being developed for the broader category of unspecified B-cell lymphomas. pharmaceutical-technology.compharmaceutical-technology.com This indicates its potential applicability across a range of B-cell malignancies beyond the more common subtypes.

Exploration in Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)pharmaceutical-technology.comdrugs.compharmaceutical-technology.combmsclinicaltrials.comresearchgate.net

The therapeutic potential of golcadomide is being explored in Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL). pharmaceutical-technology.comresearchgate.net Preclinical studies have investigated the effects of golcadomide on CLL models. researchgate.net

These studies have shown that golcadomide has potent in vitro anti-proliferative activity in the majority of tested CLL cell lines, including those with high-risk features. researchgate.net It was also found to inhibit the proliferation of stimulated CLL cells and induce apoptosis in all evaluated patient samples, regardless of IGHV mutation status or other chromosomal characteristics. researchgate.net

Exploration in T-cell Lymphoma Subtypes

The therapeutic potential of golcadomide is being formally assessed in a range of aggressive and rare T-cell lymphomas (TCLs), which present a significant treatment challenge due to their diversity and poor prognosis. ashpublications.org The scientific rationale for this exploration is supported by preclinical studies where golcadomide induced potent degradation of Ikaros and demonstrated antiproliferative effects and apoptosis in TCL cell lines, including those resistant to lenalidomide. ashpublications.orgconfex.com

A key initiative in this area is the GOLSEEK-3 (NCT06035497) trial, a Phase 1/2, multicenter, open-label study based in Japan. ashpublications.orgconfex.com This trial is designed to evaluate the safety, tolerability, pharmacokinetics, and efficacy of oral golcadomide in patients with various subtypes of relapsed or refractory (R/R) TCL. ashpublications.org The study is structured to first determine the recommended Phase 2 dose, which will then be evaluated in two specific cohorts: adult T-cell leukemia/lymphoma (ATL) and peripheral T-cell lymphoma (PTCL). ashpublications.orglarvol.com

The inclusion criteria for the GOLSEEK-3 trial specifically encompass a spectrum of TCL subtypes, reflecting a broad investigational approach. ashpublications.org

T-Cell Lymphoma Subtypes Included in the GOLSEEK-3 Trial

| Subtype | Details |

| Peripheral T-cell Lymphoma (PTCL) | PTCL-not otherwise specified is included. The Phase 2 portion of the trial has a dedicated cohort for PTCL. ashpublications.orglarvol.com |

| Angioimmunoblastic T-cell Lymphoma (AITL) | AITL and other nodal lymphomas of T follicular helper cell origin are eligible for inclusion. ashpublications.org |

| Anaplastic Large Cell Lymphoma (ALCL) | Both ALK-positive, ALK-negative, and breast implant-associated ALCL are included. ashpublications.org |

| Extranodal NK/T-cell Lymphoma | The nasal type of this lymphoma is an eligible subtype for the trial. ashpublications.org |

| Mycosis Fungoides (MF) | Patients with advanced-stage Mycosis Fungoides are eligible for enrollment. ashpublications.org |

Research into golcadomide for Peripheral T-cell Lymphoma (PTCL) is a primary focus of the GOLSEEK-3 trial. ashpublications.org The Phase 2 expansion phase of the study includes a specific cohort for patients with PTCL to evaluate the efficacy of golcadomide at the recommended dose. ashpublications.orglarvol.com

Patients with Angioimmunoblastic T-cell Lymphoma (AITL), a historically challenging subtype to treat, are eligible for enrollment in the GOLSEEK-3 study. ashpublications.org This provides a structured clinical setting to investigate the activity of golcadomide in this specific patient population.

The GOLSEEK-3 trial is actively recruiting patients with various forms of Anaplastic Large Cell Lymphoma (ALCL), including ALK-positive, ALK-negative, and the rare breast implant-associated ALCL. ashpublications.org This allows for the investigation of golcadomide's efficacy across the different molecular classifications of ALCL.

The GOLSEEK-3 study includes eligibility for patients with the nasal type of Extranodal NK/T-cell Lymphoma, an aggressive lymphoma more common in Asia and Latin America. ashpublications.org

The investigation of golcadomide extends to cutaneous T-cell lymphomas, with the GOLSEEK-3 trial including patients who have advanced-stage Mycosis Fungoides. ashpublications.org

Combinatorial Research Strategies with this compound

A significant portion of the clinical development program for golcadomide focuses on its use in combination with established and novel therapeutic agents. bmsclinicaltrials.com Its dual mechanism of direct tumor cell killing and immune stimulation provides a strong rationale for synergistic partnerships with other anti-lymphoma treatments. researchgate.net

Clinical Trial Results for Golcadomide + Rituximab (CC-99282-NHL-001)

| Indication | Patient Population | Golcadomide Dose | Overall Response Rate (ORR) | Complete Response (CR) Rate | Source |

| R/R DLBCL | Heavily pretreated (median 4 prior lines) | 0.2 mg | 33% | 21% | ashpublications.org |

| 0.4 mg | 59% | 44% | ashpublications.org | ||

| R/R FL | Heavily pretreated | 0.2 mg | 57% | 29% | ashpublications.org |

| 0.4 mg | 93% | 67% | ashpublications.org |

Combination with R-CHOP: For newly diagnosed, untreated aggressive B-cell lymphoma, golcadomide is being evaluated in combination with the standard R-CHOP chemoimmunotherapy regimen. The Phase 1b CC-220-DLBCL-001 trial demonstrated that the addition of golcadomide to R-CHOP was manageable and resulted in high rates of response. medpath.comonclive.comashpublications.org At a median follow-up of 12.6 months, the 0.4 mg dose of golcadomide with R-CHOP led to an 88% ORR, with all responses being complete metabolic responses (CMR). medpath.comonclive.com Furthermore, the combination achieved high rates of undetectable minimal residual disease (uMRD), with the 0.4 mg dose cohort reaching a 90% uMRD rate at the end of treatment. medpath.comashpublications.org These promising findings have led to the large-scale, randomized, Phase 3 GOLSEEK-1 study, which compares golcadomide plus R-CHOP to placebo plus R-CHOP in patients with previously untreated, high-risk large B-cell lymphoma. drugs.comsohoinsider.com

Clinical Trial Results for Golcadomide + R-CHOP (CC-220-DLBCL-001)

| Patient Population | Golcadomide Dose | Overall Response Rate (ORR) | Complete Metabolic Response (CMR) Rate | End of Treatment uMRD Rate | Source |

| Untreated Aggressive B-Cell Lymphoma | 0.2 mg | 82% | 64% | 73% | medpath.comonclive.comashpublications.org |

| 0.4 mg | 88% | 88% | 90% | medpath.comonclive.comashpublications.org |

Combination with Cell Therapies and Other Immunotherapies: Research is also exploring the role of golcadomide alongside advanced immunotherapies. One clinical trial is investigating golcadomide and rituximab as a bridging therapy prior to CAR T-cell therapy for patients with R/R aggressive B-cell non-Hodgkin lymphoma. ctsearchsupport.org For patients who have already relapsed after CAR T-cell therapy, a Phase 1/2 study is planned to evaluate the combination of golcadomide with the immune checkpoint inhibitor nivolumab (B1139203). trialscreen.org

Furthermore, preclinical studies have shown a synergistic effect when combining golcadomide with a CD20xCD3 T-cell engaging bispecific antibody. ashpublications.org In mouse models of lymphoma, the combination enhanced T-cell activation and cytotoxic capacity, leading to extended survival compared to either agent alone. ashpublications.org This provides a strong rationale for the clinical investigation of golcadomide with bispecific antibodies, a strategy that is currently being explored. cancernetwork.com

Synergy with Standard Chemotherapeutic Regimens (e.g., R-CHOP)

The combination of golcadomide with the standard R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) regimen has been evaluated as a frontline therapy for aggressive B-cell lymphoma (a-BCL), including Diffuse Large B-cell Lymphoma (DLBCL). ashpublications.orgashpublications.org The ongoing Phase 1b CC-220-DLBCL-001 trial has shown that this combination has a manageable safety profile and demonstrates promising antitumor activity. researchgate.netpostersessiononline.eu

In this study, patients with previously untreated a-BCL received golcadomide plus R-CHOP for six 21-day cycles. ashpublications.orgnih.gov The findings indicate high rates of metabolic response that appear durable. ashpublications.org Notably, the 0.4 mg dose of golcadomide led to a high end-of-treatment complete metabolic response (CMR) rate, which was independent of the tumor's cell of origin (germinal center B-cell [GCB] or non-GCB subtypes). ashpublications.orgnih.govpostersessiononline.eu Furthermore, the combination therapy resulted in high rates of minimal residual disease (MRD) negativity, an emerging endpoint that may predict long-term clinical benefit. nih.gov At the 0.4 mg dose level, 93% of patients achieved MRD negativity at the end of treatment.

These encouraging results from the Phase 1b study have supported the initiation of the GOLSEEK-1 trial, a Phase 3, double-blind, randomized study comparing the efficacy and safety of golcadomide plus R-CHOP versus placebo plus R-CHOP in patients with previously untreated, high-risk large B-cell lymphoma. researchgate.netashpublications.orgresearchgate.net

| Dose Level (Golcadomide) | Overall Response Rate (ORR) | Complete Metabolic Response (CMR) Rate | Minimal Residual Disease (MRD) Negativity |

|---|---|---|---|

| 0.2 mg (DL-1) | 82% | 64% | 70% |

| 0.4 mg (DL1) | 88% | 88% | 93% |

Combination with Immunotherapeutic Agents (e.g., Rituximab, Nivolumab)

The immunomodulatory activity of golcadomide makes it a strong candidate for combination with immunotherapies. europeanpharmaceuticalreview.com Research has focused on its use with the monoclonal antibody rituximab and the immune checkpoint inhibitor nivolumab. onclive.com

Rituximab: The combination of golcadomide and rituximab has been investigated in patients with relapsed or refractory (R/R) Non-Hodgkin Lymphoma (NHL), including DLBCL and Follicular Lymphoma (FL). onclive.comresearchgate.net The Phase 1/2 CC-99282-NHL-001 study evaluated this chemo-free regimen in a heavily pretreated patient population, including those who had previously received CAR T-cell therapy. onclive.com

Updated data from this trial have shown promising efficacy. In patients with R/R DLBCL, the combination resulted in an objective response rate (ORR) of 58% and a complete response rate (CRR) of 44% at the 0.4 mg dose of golcadomide. In patients with R/R FL, the combination achieved a CRR of 63% at the same dose level, with responses being durable across high-risk subgroups. Pharmacokinetic analyses showed that co-administration of rituximab did not have an apparent impact on golcadomide's pharmacokinetics. onclive.com These findings suggest that golcadomide plus rituximab could be a valuable outpatient alternative to more intensive therapies.

| Lymphoma Type | Objective Response Rate (ORR) | Complete Response Rate (CRR) |

|---|---|---|

| Diffuse Large B-Cell Lymphoma (DLBCL) | 58% | 44% |

| Follicular Lymphoma (FL) | Not Reported | 63% |

Nivolumab: Investigations are also underway to explore golcadomide in triple-combination therapies. The TOP-FLOR trial, a Phase 2 study, is evaluating golcadomide and rituximab with or without the anti-PD1 checkpoint inhibitor nivolumab as a first-line, chemo-free treatment for patients with follicular lymphoma. The study aims to determine the complete response rate and safety of this combination. Early interim analysis showed response rates up to 92% with manageable toxicity.

Additionally, a Phase 1/2 clinical trial is designed to assess the safety and efficacy of combining golcadomide with nivolumab in patients with NHL that is refractory to CAR T-cell therapy. The rationale is that exposure to a CELMoD agent plus an anti-PD1 therapy after CAR-T relapse may induce deeper and more durable responses by modulating the tumor microenvironment.

Investigations with Novel Targeted Agents (e.g., BET Inhibitors)

Preclinical research has identified a strong mechanistic synergy between golcadomide and inhibitors of the Bromo- and Extra-Terminal domain (BET) family of proteins. europeanpharmaceuticalreview.com Both CELMoDs and BET inhibitors are known to downregulate the MYC proto-oncogene, a key driver of lymphoma. europeanpharmaceuticalreview.com

Studies in DLBCL cell lines investigated the combination of golcadomide with the potent BET inhibitor BMS-986158. europeanpharmaceuticalreview.com The research confirmed that both agents have significant single-agent activity, but their combination resulted in a strong synergistic anti-proliferative and pro-apoptotic effect. ashpublications.orgeuropeanpharmaceuticalreview.com This synergy was observed at low doses of the BET inhibitor and sub-lethal doses of golcadomide. europeanpharmaceuticalreview.com Similar synergistic effects were seen when golcadomide was combined with another BET inhibitor, JQ1. europeanpharmaceuticalreview.com

The mechanism underlying this synergy involves the potent induction of a G1 cell cycle arrest. ashpublications.org Transcriptomic analysis revealed that the combination leads to a significant downregulation of MYC and E2F target genes, which are critical for cell cycle progression. ashpublications.org These preclinical findings suggest that combining golcadomide with a BET inhibitor could enhance cell-autonomous activity, potentially allowing for lower doses of each agent to achieve greater clinical efficacy with a reduced risk of adverse effects in patients with DLBCL. ashpublications.orgeuropeanpharmaceuticalreview.com

Future Directions and Emerging Research Avenues for Golcadomide Hydrochloride

Elucidation of Potential Resistance Mechanisms to Golcadomide (B10831497) Hydrochloride

The emergence of resistance is a common challenge in oncology that can limit the long-term efficacy of targeted therapies. While golcadomide has shown promising activity, investigating potential mechanisms of resistance is crucial for optimizing its use and developing strategies to overcome it. Research into resistance to immunomodulatory drugs (IMiDs) and other CELMoDs provides a framework for understanding potential resistance pathways for golcadomide.

Mechanisms of resistance to CELMoDs can be complex and may involve alterations in the drug's target, the tumor microenvironment, or downstream signaling pathways. nih.gov Mutations or altered expression of proteins within the cereblon E3 ligase pathway can reduce the efficacy of these agents. nih.gov Furthermore, an immunosuppressive tumor microenvironment has been associated with reduced progression-free survival in patients receiving IMiDs and CELMoDs. nih.gov In other lymphoid malignancies, acquired resistance to targeted agents like BTK inhibitors can be mediated by the activation of alternative pro-survival signaling pathways. nih.gov Understanding these potential intrinsic and extrinsic factors is a key area of ongoing research to ensure the durable benefit of golcadomide therapy.

Exploration of Novel Therapeutic Combinations and Sequential Strategies

The mechanism of action of golcadomide, which includes both direct tumor cell killing and immune stimulation, makes it an ideal candidate for combination therapies. bmsclinicaltrials.com Preclinical data have supported its combinability with established treatments like chemotherapy and immunotherapy. bmsclinicaltrials.comresearchgate.net Clinical trials are actively exploring golcadomide in various combinations to enhance efficacy and address different stages of disease in non-Hodgkin lymphomas.

One of the most explored combinations is golcadomide with the anti-CD20 monoclonal antibody rituximab (B1143277) . This chemo-free regimen has shown promising efficacy in patients with relapsed/refractory follicular lymphoma. pharmacytimes.comashpublications.org The GOLSEEK-4 Phase 3 trial is designed to compare golcadomide plus rituximab against the investigator's choice of therapy in this patient population. ucsf.edu Another study is evaluating this combination in newly diagnosed advanced-stage follicular lymphoma. clinicaltrials.govbmsclinicaltrials.com

For more aggressive lymphomas, golcadomide is being investigated with standard chemo-immunotherapy. The Phase 1b CC-220-DLBCL-001 trial is assessing the combination of golcadomide with R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone ) for previously untreated aggressive B-cell lymphoma, including diffuse large B-cell lymphoma (DLBCL). onclive.comconfex.comdelveinsight.com Preliminary results have shown high rates of metabolic response. onclive.com

Beyond current trials, there is a strong rationale for exploring combinations with other classes of targeted agents. The combination of BTK inhibitors and BCL2 inhibitors like venetoclax has proven effective in lymphoid malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), suggesting that pairing golcadomide with agents from these classes could yield synergistic effects and provide new options for patients. nih.govclinicaloncology.com

Table 1: Overview of Key Clinical Trials for Golcadomide Hydrochloride Combinations

| Trial Identifier | Phase | Combination | Indication | Status (as of late 2025) |

| GOLSEEK-4 (CA073-1011) | 3 | Golcadomide + Rituximab | Relapsed/Refractory Follicular Lymphoma | Active |

| GOLSEEK-2 (NCT06425302) | Not specified | Golcadomide + Rituximab | Newly Diagnosed Advanced Stage Follicular Lymphoma | Not yet recruiting |

| CC-220-DLBCL-001 (NCT044484035) | 1b | Golcadomide + R-CHOP | Previously Untreated Aggressive B-Cell Lymphoma | Ongoing |

| CC-99282-NHL-001 (NCT03930953) | 1/2 | Golcadomide + Rituximab | Relapsed/Refractory Non-Hodgkin Lymphoma | Ongoing |

Advanced Biomarker Research and Patient Stratification Approaches

To optimize the clinical application of golcadomide, identifying biomarkers that predict response or resistance is a critical area of research. Pharmacodynamic biomarkers, which measure the biological effect of a drug, are being used to confirm golcadomide's mechanism of action in patients. Studies have shown that golcadomide treatment leads to a significant reduction in the levels of its target proteins, Ikaros and Aiolos, in peripheral blood and lymph node samples. pharmacytimes.comconfex.com

The degradation of Ikaros in T-cells is being evaluated as a key indicator of target engagement and biological activity. confex.com Research from the CC-220-DLBCL-001 study demonstrated that steady-state levels of golcadomide led to a reduction in Ikaros of over 80%, a level predicted to be optimal for tumor cell killing and immune cell stimulation. bms.combms.com

In addition to protein-level biomarkers, circulating tumor DNA (ctDNA) is emerging as a powerful tool for monitoring treatment response. confex.com Analysis of ctDNA levels allows for a non-invasive assessment of tumor burden and can provide early indications of treatment efficacy. In patients with aggressive B-cell lymphoma treated with golcadomide plus R-CHOP, early decreases in ctDNA levels were observed and correlated with positive clinical responses. confex.com Future research will focus on integrating these biomarker strategies to stratify patients, enabling a more personalized approach to treatment with golcadomide.

Table 2: Key Biomarkers in this compound Research

| Biomarker Category | Specific Marker | Purpose | Key Findings |

| Pharmacodynamic | Ikaros (IKZF1) | Confirming target engagement and mechanism of action | Golcadomide treatment leads to >80% reduction in Ikaros levels in T-cells. bms.comconfex.combms.com |

| Pharmacodynamic | Aiolos (IKZF3) | Confirming target engagement and mechanism of action | Potent degradation of Aiolos observed following golcadomide administration. pharmacytimes.comconfex.com |

| Response Monitoring | Circulating Tumor DNA (ctDNA) | Non-invasive assessment of tumor burden and treatment response | Early decreases in ctDNA levels correlate with clinical response in aggressive B-cell lymphoma. confex.com |

| Immune Modulation | T-cell and NK-cell phenotypes | Assessing the immunomodulatory effects of the drug | Changes in T-cell activation, proliferation, and memory cell levels observed. confex.com |

Innovative Preclinical Modeling for Enhanced CELMoD Development and Application

Developing and utilizing sophisticated preclinical models is essential for understanding the complex in vivo mechanisms of CELMoDs like golcadomide and for testing novel therapeutic strategies. A significant challenge in studying these agents has been their lack of activity in standard mouse models. ashpublications.org

To address this, innovative mouse models have been engineered. The huCRBN mouse model, which incorporates the human CRBN gene, allows for the in vivo study of substrate degradation by CELMoDs, which was not previously possible. ashpublications.org This model has been crossed with a preclinical follicular lymphoma model (Kmt2d/BCL2) to create the KBC mouse model, providing a relevant in vivo system to investigate the therapeutic activity of golcadomide in follicular lymphoma. ashpublications.org These models are crucial for deciphering the drug's mechanism of action within the tumor microenvironment and for the preclinical evaluation of combination therapies, such as golcadomide with anti-CD20 immunotherapy. ashpublications.org

In addition to these genetically engineered models, various DLBCL xenograft models have been used to demonstrate the antitumor activity of golcadomide. researchgate.net In these models, the combination of golcadomide and rituximab resulted in complete tumor regression, providing a strong rationale for the clinical investigation of this pairing. researchgate.net The continued development of such advanced preclinical models will be instrumental in accelerating the development of the next generation of CELMoDs and optimizing their clinical application.

Q & A

Q. What is the molecular mechanism of golcadomide hydrochloride as a cereblon E3 ligase modulator (CELMoD), and how can its target engagement be validated in preclinical models?

this compound acts as a molecular glue, binding to cereblon (CRBN) to recruit neosubstrates for ubiquitination and proteasomal degradation. Key substrates include Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors critical for B-cell malignancies. To validate target engagement:

- Use ubiquitination assays (e.g., Western blotting) to detect degradation of IKZF1/3 in lymphoma cell lines .

- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify cereblon binding affinity .

- Conduct xenograft studies in immunodeficient mice implanted with DLBCL tumors to correlate drug exposure with target degradation and tumor regression .

Q. What are the critical chemical characteristics of this compound, and how are they analyzed during preclinical development?

Key properties include:

- Molecular formula : C₂₈H₃₀FN₅O₅·ClH (MW: 572.028) .

- Stereochemistry : Absolute configuration at defined stereocenters, critical for cereblon binding (confirmed via X-ray crystallography or chiral HPLC) .

- Solubility and stability : Assessed using high-performance liquid chromatography (HPLC) under physiological pH conditions . Methodological protocols should adhere to ICH guidelines for impurity profiling and batch consistency.

Advanced Research Questions

Q. How should researchers design clinical trials to evaluate this compound in combination with R-CHOP for untreated aggressive B-cell lymphomas?

Key considerations for Phase Ib/II trials:

- Dose escalation : Start with golcadomide’s recommended Phase 2 dose (RP2D: DL1) alongside R-CHOP, monitoring dose-limiting toxicities (DLTs) such as neutropenia .

- Pharmacokinetic (PK) synchronization : Time golcadomide administration to avoid interference with cyclophosphamide’s metabolism .

- Efficacy endpoints : Use Lugano criteria (e.g., complete metabolic response [CMR] via PET-CT) and progression-free survival (PFS) at 24 months .

- Biomarker integration : Measure baseline cereblon expression and IKZF1/3 degradation in tumor biopsies to stratify responders .

Q. How can contradictory efficacy data from golcadomide trials (e.g., variable CMR rates across DLBCL subtypes) be systematically analyzed?

Address discrepancies through:

- Subgroup analysis : Stratify patients by genetic markers (e.g., MYC or BCL2 rearrangements) or tumor microenvironment profiles .

- Pharmacodynamic (PD) modeling : Corrogate drug exposure (AUC) with IKZF1/3 degradation levels in peripheral blood mononuclear cells (PBMCs) .

- Resistance studies : Perform in vitro CRISPR screens to identify cereblon mutations or compensatory pathways (e.g., NF-κB activation) in non-responders .

Q. What preclinical models are most suitable for evaluating golcadomide’s antitumor activity and off-target effects?

- In vitro : Use diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., SU-DHL-4) with CRISPR-engineered cereblon knockouts to confirm on-target effects .

- In vivo : Patient-derived xenograft (PDX) models of relapsed/refractory DLBCL to mimic clinical resistance patterns .

- Toxicology : Assess hematologic toxicity in cynomolgus monkeys, focusing on thrombocytopenia and neutropenia, which are dose-limiting in humans .

Q. How does golcadomide’s mechanism compare to other CELMoDs (e.g., iberdomide) in follicular lymphoma (FL), and what methodologies differentiate their efficacy?

- Comparative degradation profiling : Use proteomics (e.g., TMT mass spectrometry) to quantify substrate selectivity (e.g., IKZF1 vs. ZFP91) across CELMoDs .

- Transcriptomic analysis : RNA-seq of FL biopsies to compare gene expression changes (e.g., IRF4 downregulation) post-treatment .

- Clinical trial cross-trial comparison : Contrast golcadomide’s Phase Ib FL data (GOLSEEK II trial) with iberdomide’s EXCALIBER-RRMM outcomes, adjusting for prior therapy lines .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.